

Spectroscopic Profile of 4-Amino-2,6-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2,6-difluorobenzoic acid

Cat. No.: B1278702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Amino-2,6-difluorobenzoic acid**. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document focuses on predicted data derived from analogous structures and spectroscopic principles. It serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this molecule in fields such as medicinal chemistry and materials science.

Data Presentation

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **4-Amino-2,6-difluorobenzoic acid**. These values are estimations and should be confirmed with experimental data.

Table 1: Predicted ^1H NMR Spectral Data for **4-Amino-2,6-difluorobenzoic acid** (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~13.0	Broad Singlet	-COOH
~6.2 - 6.4	Doublet of Triplets	H-3, H-5
~6.0	Broad Singlet	-NH ₂

Note: The chemical shift of the acidic proton (-COOH) and the amine protons (-NH₂) can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for **4-Amino-2,6-difluorobenzoic acid** (in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~165	C=O
~160 (d, ¹ JCF)	C-2, C-6
~150	C-4
~105 (d, ³ JCF)	C-1
~95 (t, ² JCF)	C-3, C-5

Note: The carbon signals for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine coupling. The signals for carbons adjacent to the fluorinated carbons will appear as triplets.

Table 3: Predicted IR Spectral Data for **4-Amino-2,6-difluorobenzoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (Carboxylic acid)
3300 - 3100	Medium	N-H stretch (Amine)
1700 - 1670	Strong	C=O stretch (Carboxylic acid)
1630 - 1600	Medium	N-H bend (Amine)
1600 - 1550	Medium	C=C stretch (Aromatic)
1300 - 1200	Strong	C-O stretch (Carboxylic acid)
1200 - 1100	Strong	C-F stretch

Table 4: Predicted Mass Spectrometry Data for **4-Amino-2,6-difluorobenzoic acid**

m/z	Interpretation
173	$[M]^+$ (Molecular Ion)
156	$[M-OH]^+$
128	$[M-COOH]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

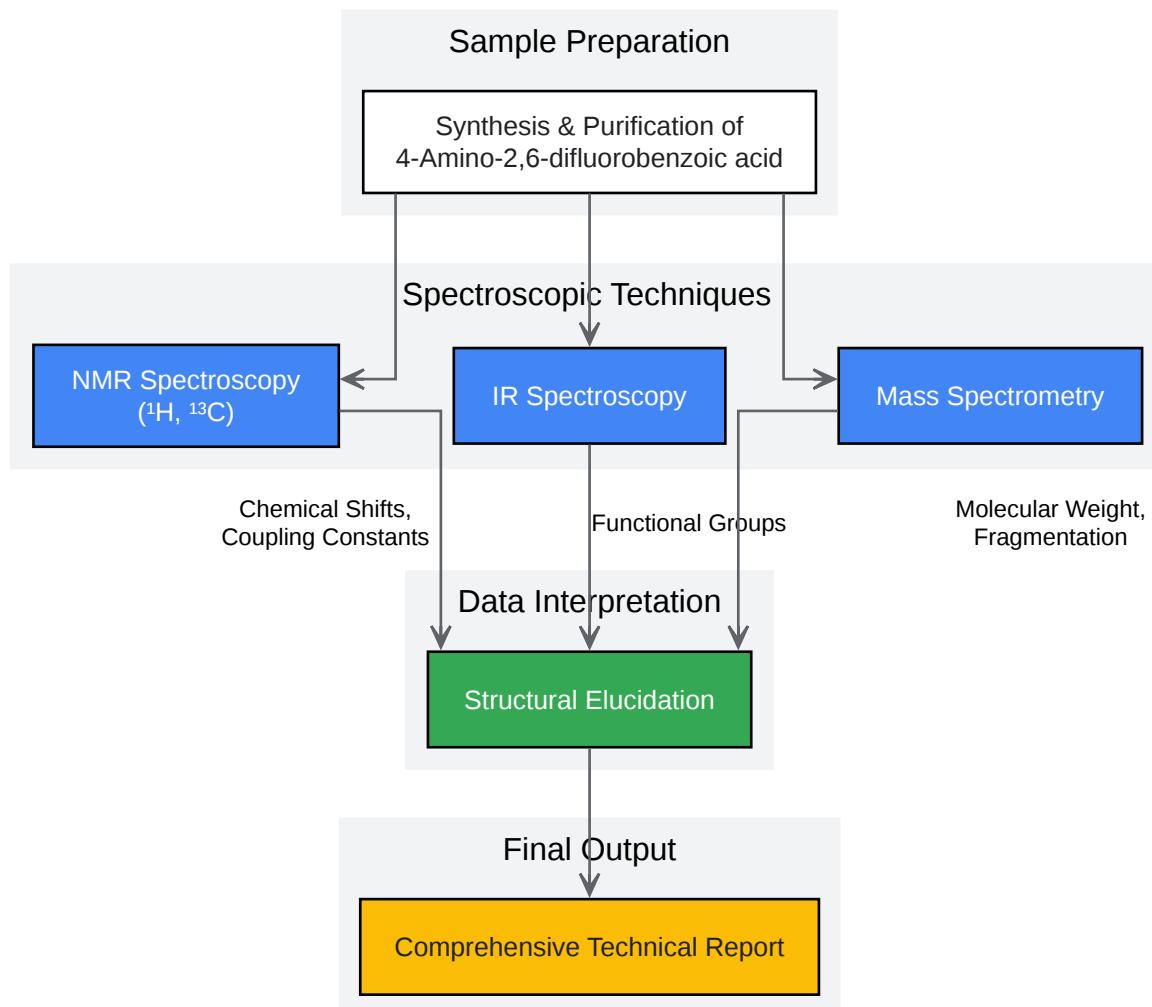
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.
- Methodology:
 - Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-2,6-difluorobenzoic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
 - Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - 1H NMR Acquisition: Acquire a one-dimensional proton spectrum.
 - ^{13}C NMR Acquisition: Acquire a one-dimensional carbon spectrum. If necessary, employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000 to 400 cm^{-1} .


Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
 - Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
 - Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-Amino-2,6-difluorobenzoic acid**.

Workflow for Spectroscopic Analysis of 4-Amino-2,6-difluorobenzoic Acid

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2,6-difluorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278702#spectroscopic-data-nmr-ir-ms-of-4-amino-2,6-difluorobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com